Bis(2-methoxyphenyl)chlorophosphine: Structural Dynamics, Ligand Synthesis, and Catalytic Applications
Bis(2-methoxyphenyl)chlorophosphine: Structural Dynamics, Ligand Synthesis, and Catalytic Applications
Executive Summary
Bis(2-methoxyphenyl)chlorophosphine (CAS 263369-88-6) is a highly versatile organophosphorus building block that bridges the gap between fundamental coordination chemistry and advanced catalytic applications[1]. Characterized by its highly reactive phosphorus-chlorine (P-Cl) bond and the steric/electronic influence of its ortho-methoxy groups, this compound is a critical precursor for synthesizing complex chiral diphosphines, P~O chelate ligands, and transition metal complexes[2].
This technical guide provides an in-depth analysis of its physicochemical properties, details self-validating protocols for its derivatization, and explores the mechanistic causality behind its role in modern organometallic catalysis and drug development.
Physicochemical Profiling and Structural Dynamics
The molecular architecture of Bis(2-methoxyphenyl)chlorophosphine (C₁₄H₁₄ClO₂P) dictates its reactivity and its utility as a ligand precursor.
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Electronic and Steric Effects: The methoxy (–OCH₃) groups at the ortho positions serve a dual purpose. Electronically, they donate electron density to the phosphorus atom via resonance and inductive effects, which subsequently creates a more electron-rich metal center upon coordination. This electron richness is critical for accelerating the oxidative addition step in catalytic cross-coupling cycles. Sterically, the ortho-substituents provide a protective bulk that can dictate the stereochemical outcome of asymmetric transformations.
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Hemilability: The oxygen atoms of the methoxy groups can act as weak, reversible coordinating sites for transition metals (e.g., Pd, Au). This "hemilabile" nature allows the ligand to temporarily stabilize coordinatively unsaturated, highly reactive metal intermediates during a catalytic cycle.
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P-Cl Bond Reactivity: The highly polarized P-Cl bond is exceptionally susceptible to nucleophilic attack by organolithium or Grignard reagents, enabling the modular synthesis of bespoke tertiary phosphines[3].
Quantitative Data Summary
| Property | Value / Description |
| CAS Number | 263369-88-6[1] |
| Molecular Formula | C₁₄H₁₄ClO₂P[1] |
| Molecular Weight | 280.69 g/mol [2] |
| Melting Point | 111 - 114 °C[2] |
| Boiling Point | 408.4 °C at 760 mmHg[1] |
| Flash Point | 200.8 °C[1] |
| Solubility & Stability | Soluble in aprotic organic solvents (THF, DCM). Reacts vigorously with water (moisture sensitive)[2]. |
Synthesis and Derivatization Workflows
Synthesis of P~O Chelate Ligands for Olefin Copolymerization
Phosphine-sulfonate ligands derived from Bis(2-methoxyphenyl)chlorophosphine have revolutionized the palladium-catalyzed copolymerization of ethene with polar monomers (e.g., functionalized norbornene derivatives)[3]. The following protocol details the synthesis of 2-[Bis(2-methoxyphenyl)phosphino]benzenesulfonic acid.
Workflow for synthesizing P~O chelate ligands via nucleophilic substitution.
Step-by-Step Methodology:
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Preparation of the Nucleophile: The lithium salt of benzenesulfonic acid is prepared in anhydrous Tetrahydrofuran (THF).
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Self-Validation: THF must be distilled over sodium/benzophenone until a persistent blue color is observed, validating strictly anhydrous conditions to prevent the hydrolysis of the chlorophosphine.
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Nucleophilic Substitution: A solution of Bis(2-methoxyphenyl)chlorophosphine in THF is added dropwise to the lithium salt solution at -40 °C[3].
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Causality: The highly polarized P-Cl bond undergoes rapid, exothermic nucleophilic attack. Maintaining -40 °C suppresses side reactions such as ether cleavage or unwanted polymerization, ensuring high chemoselectivity. The reaction is then allowed to warm to room temperature for 16 hours.
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Acidification and Isolation: Water is added to quench the reaction, followed by the removal of THF under vacuum. The aqueous solution is acidified to pH = 1 using concentrated HCl (37%)[3].
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Causality: The highly acidic environment protonates the sulfonate group, shifting the product from a water-soluble lithium salt to an organic-soluble sulfonic acid, forcing it to precipitate.
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Extraction & Verification: The precipitate is filtered, washed with tert-butyl methyl ether, and extracted with CH₂Cl₂.
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Self-Validation: The successful formation of the ligand is confirmed via ³¹P NMR spectroscopy. The product should exhibit a distinct upfield shift (typically around -9.6 ppm in CDCl₃). The absence of a peak at ~+25-30 ppm confirms the reaction environment remained strictly anaerobic, preventing phosphine oxidation[3].
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Synthesis of Gold(I) Complexes for Antimicrobial Screening
Beyond traditional catalysis, Bis(2-methoxyphenyl)chlorophosphine is utilized to synthesize novel Gold(I) complexes, which are actively screened for their antimicrobial properties against resistant bacterial strains[4].
Step-by-Step Methodology:
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Precursor Activation: The precursor complex (tht)AuCl (where tht = tetrahydrothiophene) is dissolved in dichloromethane.
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Ligand Exchange: 1-equivalent of Bis(2-methoxyphenyl)chlorophosphine is added to the solution[4].
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Causality: The phosphine is a significantly stronger σ-donor and π-acceptor than tetrahydrothiophene. This thermodynamic driving force causes the quantitative displacement of the labile tht ligand, forming the mono-coordinate (L)AuCl complex.
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Crystallization: The solvent is removed via Schlenk line techniques. Recrystallization is performed using a slow-cooling, liquid-liquid diffusion method to produce large, colorless crystals suitable for single-crystal X-ray diffraction[4].
Catalytic Applications and Mechanistic Pathways
When converted into tertiary phosphines, derivatives of Bis(2-methoxyphenyl)chlorophosphine are cornerstone ligands in palladium-catalyzed cross-coupling reactions (e.g., Buchwald-Hartwig, Suzuki-Miyaura, Heck, and Negishi couplings)[2].
General palladium-catalyzed cross-coupling cycle utilizing phosphine ligands.
Mechanistic Role of the Ligand
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Active Catalyst Formation: The phosphine ligand (L) coordinates to a Pd(0) precatalyst (such as Pd(DBA)₂) to form the active, coordinatively unsaturated Pd(0)L₂ or Pd(0)L complex[3].
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Oxidative Addition: The electron-rich nature of the ortho-methoxy substituted phosphine increases the nucleophilicity of the palladium center, drastically lowering the activation energy required to insert into the aryl halide (Ar-X) bond.
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Reductive Elimination: The steric bulk provided by the bis(2-methoxyphenyl) moieties forces the two coupling partners (Ar and R) into close proximity on the palladium coordination sphere, accelerating the final reductive elimination step to release the product and regenerate the catalyst.
Handling, Safety, and Storage Protocols
Bis(2-methoxyphenyl)chlorophosphine is classified as a corrosive and moisture-sensitive hazardous material (Hazard Class 8)[2]. Strict adherence to the following protocols is mandatory:
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Inert Atmosphere Storage: The compound must be stored in a tightly sealed container within a glovebox under an inert atmosphere (Argon or Nitrogen) to prevent hydrolysis of the P-Cl bond into phosphinic acids and HCl gas.
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Schlenk Line Handling: All transfers and reactions involving the neat chlorophosphine must be conducted using rigorous Schlenk line techniques. Syringes and glassware must be oven-dried at 120 °C for a minimum of 4 hours and purged with Argon prior to use.
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Emergency Quenching: In the event of a spill, the area should be treated with a dilute, weakly basic aqueous solution (e.g., sodium bicarbonate) to safely neutralize the generated hydrochloric acid and hydrolyze the reactive phosphorus center before cleanup.
References
- Alfa Chemistry. "CAS 263369-88-6 Bis(2-methoxyphenyl)chlorophosphine - Catalysts". alfachemic.com.
- ChemicalBook. "BIS(2-METHOXYPHENYL)CHLORPHOSPHINE | 263369-88-6". chemicalbook.com.
- Emerging Researchers National (ERN) Conference. "Synthesis, Characterization, Crystallography, and Antimicrobial Activity of Novel Gold(I) Complexes with Phosphine Ligands...". emerging-researchers.org.
- Organometallics - ACS Publications. "Synthesis of Palladium Complexes with an Anionic P∼O Chelate and Their Use in Copolymerization of Ethene with Functionalized Norbornene Derivatives". acs.org.
Sources
- 1. alfachemic.com [alfachemic.com]
- 2. BIS(2-METHOXYPHENYL)CHLORPHOSPHINE | 263369-88-6 [chemicalbook.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Synthesis, Characterization, Crystallography, and Antimicrobial Activity of Novel Gold(I) Complexes with Phosphine Ligands (L1) tris(4-methoxy-3,5-dimethylphenyl)phosphine and (L2) Bis(2-methoxyphenyl) Chlorophosphine - ERN: Emerging Researchers National Conference in STEM [emerging-researchers.org]
